Chalcone, 3,4,2',4'-tetramethoxy-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

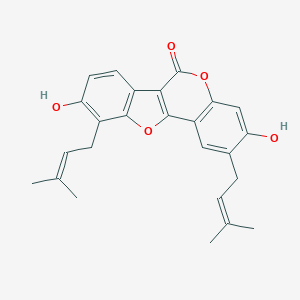

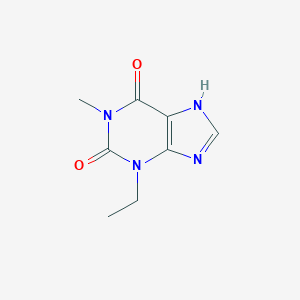

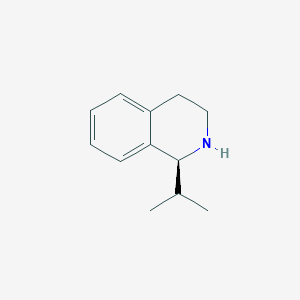

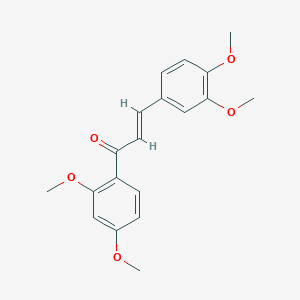

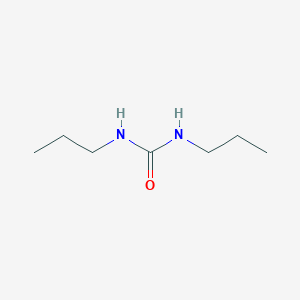

Chalcone, 3,4,2’,4’-tetramethoxy- is a natural compound that has been widely studied in recent years due to its potential implications in various fields of research and industry. It is an aromatic ketone that forms the central core of many important biological compounds . The chalcone core is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system .

Molecular Structure Analysis

The molecular formula of Chalcone, 3,4,2’,4’-tetramethoxy- is C19H20O5. Chalcones are structurally one of the most diverse groups of flavonoids and easily allow to cyclize forming flavonoid structure which is an isomeric key step for the skeletal modification of chalcones .Chemical Reactions Analysis

Chalcones are active lead molecules in medicinal chemistry for the discovery of new drugs . The α,β-unsaturated carbonyl system in chalcones makes them biologically active . Various chalcone derivatives show antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor, and anticancer properties .Physical And Chemical Properties Analysis

Chalcones are small, low molecular weight (in the range of 300–600 g/mol), non-chiral molecules with relatively high lipophilicity (Log P ≈ 5–7) .科学的研究の応用

Chalcones are secondary metabolites belonging to the flavonoid family that are ubiquitous in edible and medicinal plants . They are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . Chalcones and their natural derivatives are important intermediates of the flavonoid biosynthetic pathway . They are basically α,β-unsaturated ketones that exert great diversity in pharmacological activities .

-

Antioxidant Activity : Chalcones have been found to possess antioxidant activity . The antioxidant activity of chalcones is believed to be due to the presence of the α,β-unsaturated carbonyl system .

-

Anticancer Activity : Chalcones have shown potential as anticancer agents . They are believed to inhibit the proliferation of cancer cells by interfering with the cell cycle .

-

Antimicrobial Activity : Chalcones have demonstrated antimicrobial activity . They are thought to disrupt the cell membrane of bacteria, leading to cell death .

-

Anti-Inflammatory Activity : Chalcones have been found to have anti-inflammatory properties . They are believed to inhibit the production of pro-inflammatory cytokines .

-

Antihypertensive Activity : Chalcones have shown potential as antihypertensive agents . They are thought to relax blood vessels, thereby reducing blood pressure .

-

Antidiabetic Activity : Several authors have evaluated the antihyperglycemic activity of synthetic chalcones in streptozotocin-induced diabetic rats .

将来の方向性

Chalcones are active lead molecules in medicinal chemistry for the discovery of new drugs . They continue to show promise for new drug investigations . Therefore, the future directions of Chalcone, 3,4,2’,4’-tetramethoxy- could be in the discovery of new drugs and in various fields of research and industry.

特性

IUPAC Name |

(E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-21-14-7-8-15(18(12-14)23-3)16(20)9-5-13-6-10-17(22-2)19(11-13)24-4/h5-12H,1-4H3/b9-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVLLUWABVOODQ-WEVVVXLNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chalcone, 3,4,2',4'-tetramethoxy- | |

CAS RN |

100753-43-3 |

Source

|

| Record name | Chalcone, 3,4,2',4'-tetramethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100753433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,4R,5R,6R)-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl]oxy-5-hydroxy-3,4-diphosphonooxyoxan-2-yl]methyl acetate](/img/structure/B139538.png)

![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)